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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzonitrile

Cat. No.: B085134

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 5-Chloro-2-
hydroxybenzonitrile (CAS No: 13589-72-5), a significant chemical intermediate in the
development of pharmaceuticals and agrochemicals. This document is intended for
researchers, scientists, and professionals in drug development, offering a consolidated
resource for the compound's spectral characteristics.

While direct experimental spectra for 5-Chloro-2-hydroxybenzonitrile are not publicly
available in all standard databases, this guide presents predicted data based on established
spectroscopic principles and analysis of analogous compounds. These predictions offer a
robust baseline for spectral identification and characterization.

Chemical Profile
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Property Value

IUPAC Name 5-chloro-2-hydroxybenzonitrile[1]

Synonyms 4-ch|oro-2--cyan-0|-3henol, 5-
Chlorosalicylonitrile[1][2]

CAS Number 13589-72-5[1][3]

Molecular Formula C7H4CINOJ1][3]

Molecular Weight 153.57 g/mol [3]

Exact Mass 152.9981414 Dal1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-Chloro-2-hydroxybenzonitrile.

Table 1: Predicted *H NMR Spectral Data

(Solvent: CDCls, Reference: TMS at & 0.00 ppm)

Chemical Shift (5, Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~7.55 d ~25 H-6
~7.40 dd ~8.8,25 H-4
~6.95 d ~ 8.8 H-3
~55-6.5 brs - -OH

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent,
concentration, and temperature and may exchange with D20.

Table 2: Predicted **C NMR Spectral Data

(Solvent: CDCIs, Reference: CDCls at & 77.16 ppm)
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Chemical Shift (6, ppm) Assignment
~158.0 C-2 (C-OH)
~136.0 C-4

~135.5 C-6

~128.0 C-5 (C-Cl)
~118.0 C-3

~116.5 C=N

~110.0 C-1

ble 3: licted Infrared (IR) Al .

Wavenumber (cm~—2)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (phenolic)
~ 3100 Medium Aromatic C-H stretch
~ 2230 Strong C=N stretch

~ 1600, 1500, 1450

Medium-Strong

Aromatic C=C ring stretch

~ 1250 Strong C-O stretch (phenolic)
~ 820 Strong C-H out-of-plane bend
~ 750 Medium-Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ratio Relative Intensity (%) Assighment

155 ~33 [M+2]*" (due to 37Cl isotope)
[M]*" (Molecular ion, due to

153 100
35Cl)

125 Moderate [M-COJ*

98 Moderate [M-CO - HCN]*

63 Moderate [CsHs]*+

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are

detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of 5-Chloro-2-hydroxybenzonitrile is
accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean vial. The solution is then transferred into a 5 mm NMR tube. To ensure
homogeneity, the sample can be gently vortexed or sonicated.

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS),
is added to the solvent for chemical shift calibration (& = 0.00 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The experiment
begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field.
The magnetic field is then shimmed to maximize homogeneity and improve resolution. For
'H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
For 13C NMR, a significantly larger number of scans is typically required due to the low
natural abundance of the 13C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts
are referenced to the internal standard.
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Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is
dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of
this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate,
leaving a thin film of the compound on the plate.

Data Acquisition: A background spectrum of the empty spectrometer is recorded. The salt
plate with the sample film is then placed in the sample holder. The infrared spectrum is
recorded by passing a beam of IR radiation through the sample and measuring the
absorbance at each wavelength.

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus
wavenumber (cm™1), is analyzed to identify characteristic absorption bands corresponding to
the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically after
separation by gas chromatography (GC-MS) or by direct infusion. The sample molecules
enter the ionization source in the gas phase under a high vacuum.

lonization: In Electron lonization (El), the most common method, the gaseous molecules are
bombarded with a high-energy electron beam. This process ejects an electron from the
molecule, forming a positively charged molecular ion (M*"). Excess energy from this process
often causes the molecular ion to break apart into smaller, charged fragments.

Mass Analysis: The positively charged ions (the molecular ion and any fragments) are
accelerated by an electric field and then deflected by a magnetic field. The degree of
deflection depends on the mass-to-charge ratio (m/z) of each ion.

Detection: A detector records the abundance of ions at each m/z value. The resulting mass
spectrum is a plot of relative ion abundance against the m/z ratio. The most abundant ion is
designated as the base peak and assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-Chloro-2-hydroxybenzonitrile.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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